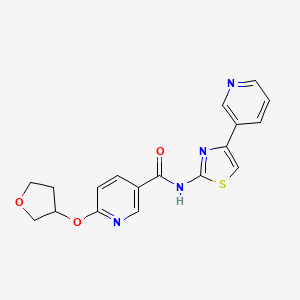![molecular formula C19H18N2O2S2 B2770254 N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 450352-73-5](/img/structure/B2770254.png)
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Anticancer Activity
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide derivatives, particularly when incorporated into mixed-ligand copper(II)-sulfonamide complexes, have shown significant DNA binding, cleavage, and anticancer activities. These complexes have been studied for their ability to interact with calf thymus DNA, demonstrating that the sulfonamide derivative plays a crucial role in the type of interaction with DNA. Such interactions have implications for developing anticancer strategies, as these compounds can induce cell death in tumor cells primarily through apoptosis. The studies conducted on human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, confirmed the potent antiproliferative activity of these compounds, with certain complexes being particularly effective in promoting apoptosis (González-Álvarez et al., 2013).
Photodynamic Therapy for Cancer Treatment
Another significant application involves the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds have been characterized for their photophysical and photochemical properties, revealing their potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives underscore their suitability as Type II photosensitizers, highlighting their potential in the effective treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
UV Protection and Antimicrobial Properties for Textiles
Sulfonamide derivatives have also been explored for their application in textile treatment, specifically for UV protection and antimicrobial properties. Thiazole azodyes containing sulfonamide moiety have been designed and utilized in dyeing processes for cotton fabrics. These treatments not only enhance the dyeability of the fabrics but also impart significant UV protection and antibacterial properties, making them beneficial for creating textiles with added functional advantages (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Wirkmechanismus
Target of Action
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide, also known as 4-(1,3-benzothiazol-2-yl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide, is a benzothiazole-based compound. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the target being DprE1 . They have also been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, these compounds have shown inhibitory activity against COX-1 and COX-2 enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
The inhibition of DprE1 by benzothiazole derivatives disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death . On the other hand, the inhibition of COX-1 and COX-2 enzymes by these compounds leads to a decrease in the production of prostaglandins, which are involved in inflammation .
Result of Action
The inhibition of DprE1 by benzothiazole derivatives results in the death of Mycobacterium tuberculosis, making these compounds potential anti-tubercular agents . Similarly, the inhibition of COX-1 and COX-2 enzymes can lead to a reduction in inflammation, suggesting potential anti-inflammatory properties .
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h3-12H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBHAYGLAIHSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2770173.png)

![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)


![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)
![N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2770181.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2770185.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2770186.png)
![7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2770189.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2770190.png)
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2770192.png)
